Benzyl carbonobromidate
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Overview
Description
Benzyl carbonobromidate is an organic compound characterized by the presence of a benzyl group attached to a carbonobromidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl carbonobromidate can be synthesized through the bromination of benzyl alcohol using reagents such as phosphorus tribromide or thionyl bromide
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow photochemical bromination. This method involves the use of a bromine generator in a microstructured photochemical reactor, optimizing mass utilization and ensuring high throughput .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form benzyl carbonates or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Potassium permanganate or chromic acid in aqueous or acidic conditions.
Major Products:
Substitution: Products include benzyl ethers, benzyl amines, and benzyl esters.
Oxidation: Products include benzyl carbonates and benzoic acid derivatives.
Scientific Research Applications
Benzyl carbonobromidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group in peptide synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl carbonobromidate involves the formation of reactive intermediates, such as benzyl radicals, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Benzyl Alcohol: The precursor to benzyl carbonobromidate, containing a hydroxyl group instead of a bromine atom.
Benzyl Carbonochloridate: Contains a carbonochloridate group instead of a carbonobromidate group.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution and oxidation reactions. Its ability to form stable intermediates and its versatility in various synthetic applications make it a valuable compound in organic chemistry .
Properties
CAS No. |
416844-86-5 |
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Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
benzyl carbonobromidate |
InChI |
InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
VWYLMMNTUOUYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Br |
Origin of Product |
United States |
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